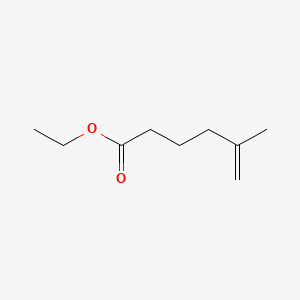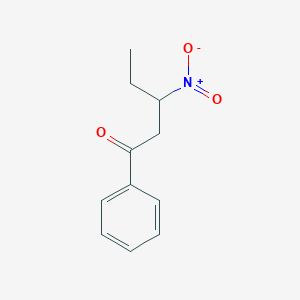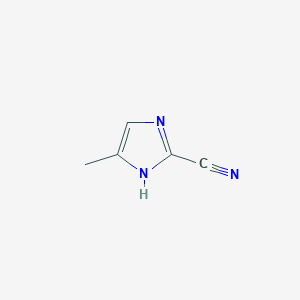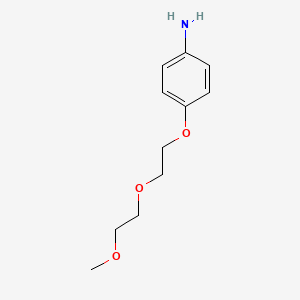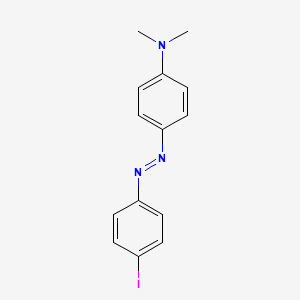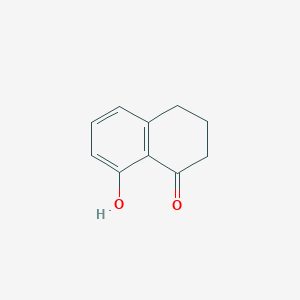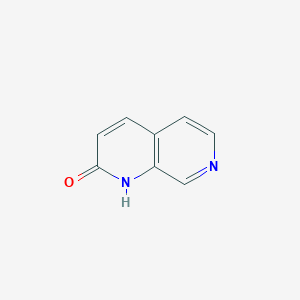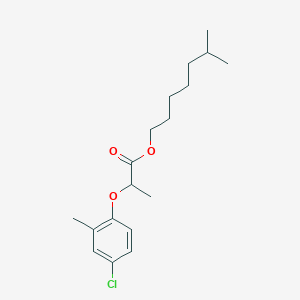
2,5-ジクロロベンゼンスルホンアミド
概要
説明
2,5-Dichlorobenzenesulfonamide is a chemical compound with the linear formula C6H5Cl2NO2S . It has a molecular weight of 226.082 . This compound belongs to the family of sulfonamides.
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorobenzenesulfonamide is represented by the linear formula C6H5Cl2NO2S . It has a molecular weight of 226.082 .科学的研究の応用
化学的性質と識別
“2,5-ジクロロベンゼンスルホンアミド”は、C6H5Cl2NO2Sという分子式を持つ化学化合物です . 分子量は226.082であり、CAS番号は7720-45-8です . この化合物は、シグマアルドリッチが提供する希少でユニークな化学物質のコレクションの一部です .
抗がん作用
研究によると、“2,5-ジクロロベンゼンスルホンアミド”は顕著な抗がん作用を示します。 ある研究では、2,4-ジクロロベンゼンスルホンアミド部分を有する新しいカルコン誘導体が合成され、さまざまなヒト癌細胞で試験されました . これらの化合物は、子宮頸がんHeLa細胞、急性前骨髄性白血病HL-60細胞、胃腺がんAGS細胞に対して有意な抗がん作用を示しました . すべての化合物の癌細胞に対する活性は有意であり、IC50値は0.89~9.63μg/mLの範囲でした .
抗酸化作用
抗がん作用に加えて、“2,5-ジクロロベンゼンスルホンアミド”は抗酸化作用も示します . これにより、抗酸化効果を持つ新薬開発におけるさらなる研究のための潜在的な候補となっています。
抗菌作用
“2,5-ジクロロベンゼンスルホンアミド”の抗菌作用に関する直接的な証拠はありませんが、前述の研究では、得られたカルコン-スルホンアミドハイブリッドの抗菌効果も評価することを目的としていました . これは、“2,5-ジクロロベンゼンスルホンアミド”が抗菌研究で潜在的な応用があることを示唆しています。
将来の方向性
特性
IUPAC Name |
2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSKUILJUFIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285532 | |
| Record name | 2,5-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7720-45-8 | |
| Record name | 7720-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dichlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7720-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of chlorine atoms in 2,5-Dichlorobenzenesulfonamide affect its crystal structure compared to the unsubstituted benzenesulfonamide?
A1: Research indicates that substituting two hydrogen atoms with chlorine atoms at the 2- and 5-positions of the phenyl ring in benzenesulfonamide doesn't significantly alter the overall molecular conformation or the intermolecular interactions within the crystal structure. Both the substituted and unsubstituted forms exhibit similar packing arrangements, forming inversion-related dimers through C-H···π and π-π interactions. []
Q2: Does the presence of 2,5-Dichlorobenzenesulfonamide in a molecule influence its biological activity?
A2: While 2,5-Dichlorobenzenesulfonamide itself might not exhibit significant antiprotozoal activity, its incorporation into larger molecular structures like copper complexes can enhance their potency against parasites. For example, the copper complex containing 2,5-Dichlorobenzenesulfonamide as a ligand showed promising activity against both promastigote and amastigote forms of Leishmania braziliensis. This suggests that the presence of 2,5-Dichlorobenzenesulfonamide can contribute to the overall biological activity of a molecule, likely by influencing its interactions with biological targets. []
Q3: Can the conformation of 2,5-Dichlorobenzenesulfonamide within a larger molecule impact biological activity?
A3: Research on sulfonamide-chalcone hybrids, where 2,5-Dichlorobenzenesulfonamide constitutes a part of the molecule, reveals that conformational variability can arise in the crystal structure. This variability includes different levels of planarity in the chalcone backbone and rotations around the bond connecting the sulfonamide and chalcone moieties. [] While the direct impact of these conformational variations on biological activity wasn't explicitly investigated in the provided research, it's plausible that they could influence the molecule's interactions with biological targets and subsequently affect its efficacy. Further research is needed to establish a definitive link between conformation and activity in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

